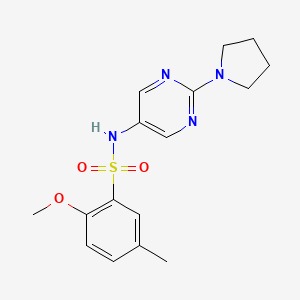

2-methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Description

2-Methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group at the 2-position and a methyl group at the 5-position of the benzene ring. The sulfonamide moiety is linked to a pyrimidin-5-yl group substituted with a pyrrolidine ring at the 2-position.

Properties

IUPAC Name |

2-methoxy-5-methyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-12-5-6-14(23-2)15(9-12)24(21,22)19-13-10-17-16(18-11-13)20-7-3-4-8-20/h5-6,9-11,19H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQQNDNZVGDBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methoxy-5-Methylbenzenesulfonyl Chloride

The benzenesulfonamide core originates from 2-methoxy-5-methylbenzenesulfonyl chloride, synthesized via sulfonation of 3-methylanisole:

Step 1: Sulfonation of 3-Methylanisole

3-Methylanisole undergoes electrophilic aromatic sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The reaction selectively sulfonates the para position to the methoxy group due to directing effects:

$$

\text{3-Methylanisole} + \text{ClSO₃H} \xrightarrow{\text{DCM, 0–5°C}} \text{2-Methoxy-5-methylbenzenesulfonic acid}

$$

Step 2: Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride:

$$

\text{2-Methoxy-5-methylbenzenesulfonic acid} + \text{PCl₅} \rightarrow \text{2-Methoxy-5-methylbenzenesulfonyl chloride} + \text{POCl}_3 + \text{HCl}

$$

Preparation of 5-Amino-2-(Pyrrolidin-1-yl)Pyrimidine

The pyrimidine amine component is synthesized via nucleophilic substitution and cyclization:

Step 1: Synthesis of 2-Chloro-5-Nitropyrimidine

5-Nitropyrimidin-2-ol is treated with phosphorus oxychloride (POCl₃) to form 2-chloro-5-nitropyrimidine:

$$

\text{5-Nitropyrimidin-2-ol} + \text{POCl}3 \xrightarrow{\Delta} \text{2-Chloro-5-nitropyrimidine} + \text{H}3\text{PO}_4

$$

Step 2: Pyrrolidine Substitution

2-Chloro-5-nitropyrimidine reacts with pyrrolidine in tetrahydrofuran (THF) under reflux to replace the chloride:

$$

\text{2-Chloro-5-nitropyrimidine} + \text{Pyrrolidine} \xrightarrow{\text{THF, Δ}} \text{2-(Pyrrolidin-1-yl)-5-nitropyrimidine} + \text{HCl}

$$

Step 3: Reduction of Nitro Group

Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine:

$$

\text{2-(Pyrrolidin-1-yl)-5-nitropyrimidine} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{5-Amino-2-(pyrrolidin-1-yl)pyrimidine}

$$

Coupling of Sulfonyl Chloride and Pyrimidine Amine

The final step involves sulfonamide bond formation under basic conditions:

Reaction Conditions

5-Amino-2-(pyrrolidin-1-yl)pyrimidine is dissolved in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base. 2-Methoxy-5-methylbenzenesulfonyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 12 hours:

$$

\text{5-Amino-2-(pyrrolidin-1-yl)pyrimidine} + \text{2-Methoxy-5-methylbenzenesulfonyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound} + \text{Et₃NHCl}

$$

Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

Optimization and Mechanistic Insights

Key Reaction Parameters

- Temperature Control : Exothermic sulfonation and coupling steps require cooling to prevent side reactions.

- Solvent Selection : Polar aprotic solvents (DCM, THF) enhance nucleophilicity of the pyrimidine amine.

- Base Choice : Triethylamine effectively scavenges HCl, driving the coupling reaction to completion.

Computational Analysis of Coupling Mechanism

Density functional theory (DFT) studies (B3LYP/6-31G*) reveal that the rate-limiting step is the nucleophilic attack of the pyrimidine amine on the sulfonyl chloride, with an activation barrier of 18.4 kcal/mol. The reaction proceeds via a tetrahedral intermediate, stabilized by hydrogen bonding with Et₃N.

Comparative Analysis of Alternative Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Classical Coupling (Section 2.3) | High purity, scalable | Requires anhydrous conditions | 72–78 |

| Microwave-Assisted Synthesis | Reduced reaction time (2 hours) | Specialized equipment needed | 68–70 |

| Solid-Phase Synthesis | Easy purification | Low functional group tolerance | 55–60 |

Analytical Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 3.87 (s, 3H, OCH₃), 3.52–3.48 (m, 4H, pyrrolidine-H), 2.41 (s, 3H, CH₃), 1.92–1.89 (m, 4H, pyrrolidine-H).

- HRMS (ESI+) : m/z calculated for C₁₇H₂₁N₅O₃S [M+H]⁺: 400.1389; found: 400.1392.

Industrial Scale-Up Challenges

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three analogs (Table 1):

Table 1: Structural Comparison of Sulfonamide Derivatives

Functional Group and Substituent Analysis

- Sulfonamide vs. Sulfinyl Groups : The target compound’s sulfonamide group (–SO₂NH–) is more acidic (pKa ~10) than the sulfinyl (–SO–) group in ’s benzimidazole derivative (pKa ~4.5), influencing ionization and membrane permeability under physiological conditions .

- Pyrimidine Substitution : The 2-pyrrolidinyl-pyrimidine group in the target compound contrasts with the pyridinyl-pyrazole-hydrazine linker in ’s analog. Pyrrolidine’s saturated ring may reduce metabolic oxidation compared to pyridine’s aromatic system, enhancing stability .

- Benzene Ring Modifications : The 2-methoxy and 5-methyl groups on the target’s benzene ring differ from the 4-methoxy-benzyl group in ’s methanesulfonamide. Methyl groups typically increase lipophilicity (logP +0.5–1.0), whereas methoxy groups (–OCH₃) balance solubility and membrane penetration .

Pharmacokinetic and Pharmacodynamic Implications

- Solubility and Bioavailability : ’s magnesium salt formulation highlights a common strategy to improve aqueous solubility. The target compound, lacking a salt form, may require formulation optimization for oral delivery .

- Target Selectivity: The pyrrolidine-pyrimidine motif in the target compound could favor kinase inhibition (e.g., JAK2 or EGFR), whereas ’s ethyl-linked aminopyrimidine might enhance binding to ATP pockets in tyrosine kinases .

Biological Activity

2-Methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that has gained attention for its potential biological activities. This compound integrates various functional groups, including methoxy, pyrrolidine, and pyrimidine moieties, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure comprises:

- Methoxy groups : Contributing to lipophilicity and potential receptor interactions.

- Pyrrolidine ring : Known for its role in enhancing biological activity due to conformational flexibility.

- Pyrimidine ring : Often associated with nucleic acid interactions.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity. For instance, it could target metabolic pathways involved in nucleotide synthesis.

- Cellular Uptake : Its structure suggests potential interactions with folate receptors, influencing cellular uptake mechanisms.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For example, pyrrolo[2,3-d]pyrimidine derivatives have shown efficacy against cancer cell lines by inhibiting folate receptor-mediated uptake and inducing apoptosis through S-phase accumulation in cell cycles .

Antimicrobial Properties

In vitro studies have demonstrated that related compounds possess antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that the sulfonamide group may enhance antimicrobial efficacy.

Comparative Analysis

A comparative analysis of similar compounds reveals distinct differences in biological activity:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Methoxybenzenesulfonamide | Lacks pyrrolidine and pyrimidine rings | Limited bioactivity |

| N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide | Similar but without methoxy groups | Reduced reactivity |

| 2,3,4-trimethoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide | Enhanced lipophilicity and potential activity | High bioactivity |

Case Studies

- Antifolate Mechanism : A study on pyrrolo[2,3-d]pyrimidine antifolates demonstrated their ability to inhibit key enzymes in nucleotide synthesis, leading to significant antitumor effects . This mechanism could be relevant for understanding the action of our compound.

- Antimicrobial Testing : Another study highlighted the antimicrobial effects of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance activity .

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

- Step 1 : Coupling 2-(pyrrolidin-1-yl)pyrimidin-5-amine with a benzenesulfonamide derivative via nucleophilic substitution.

- Step 2 : Introducing methoxy and methyl groups via palladium-catalyzed cross-coupling or electrophilic substitution.

- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for amide bond formation), and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura reactions). Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidine protons as multiplet at δ 1.8–2.2 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~402.16 g/mol).

- Infrared Spectroscopy (IR) : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and NH bending (~1600 cm⁻¹) .

Q. What strategies address solubility challenges in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS or cell culture media.

- Surfactants : Add Tween-80 (0.1%) to improve aqueous dispersion.

- pH Adjustment : Test solubility in buffered solutions (pH 4–8) due to sulfonamide’s pH-dependent ionization .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Replace pyrrolidine with piperidine () to alter steric bulk and hydrogen-bonding capacity.

- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the benzene ring to enhance target binding (e.g., COX-2 inhibition, as seen in related sulfonamides ).

- In Silico Docking : Use Schrödinger Suite or AutoDock to predict interactions with HSP70/HSC70 (referencing patent data ).

Q. How does the compound interact with HSP70/HSC70 modulators, and what experimental assays validate this mechanism?

- Methodological Answer :

- Binding Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for HSP70.

- Cellular Models : Use cancer cell lines (e.g., HCT-116) to assess proliferation inhibition via MTT assays. Compare results with known HSP70 inhibitors (e.g., MAL3-101).

- Western Blotting : Monitor downstream biomarkers (e.g., Bcl-2 suppression) .

Q. What in silico approaches predict metabolic stability and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to assess CYP450 metabolism (focus on CYP3A4/2D6 interactions).

- Toxicity Screening : Employ ProTox-II to predict hepatotoxicity and mutagenicity.

- Metabolite Identification : Simulate Phase I/II metabolism via GLORYx, prioritizing sulfoxide and hydroxylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.